1-Chloro-1-methylcyclopentane

Solvolysis kinetics Ring strain (I-strain) Tertiary alkyl halide reactivity

1-Chloro-1-methylcyclopentane (C6H11Cl, MW 118.60) is a tertiary alkyl chloride characterized by a chlorine and methyl group geminally substituted on a cyclopentane ring. Its reactivity is dominated by unimolecular (SN1/E1) pathways, with solvolysis kinetics extensively quantified in both protic and aprotic solvent systems.

Molecular Formula C6H11Cl
Molecular Weight 118.60 g/mol
CAS No. 6196-85-6
Cat. No. B8640889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-methylcyclopentane
CAS6196-85-6
Molecular FormulaC6H11Cl
Molecular Weight118.60 g/mol
Structural Identifiers
SMILESCC1(CCCC1)Cl
InChIInChI=1S/C6H11Cl/c1-6(7)4-2-3-5-6/h2-5H2,1H3
InChIKeyXDULUGNXCNQBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-methylcyclopentane (CAS 6196-85-6): A Tertiary Cyclopentyl Chloride with Quantified Reactivity and Thermophysical Characterization


1-Chloro-1-methylcyclopentane (C6H11Cl, MW 118.60) is a tertiary alkyl chloride characterized by a chlorine and methyl group geminally substituted on a cyclopentane ring [1]. Its reactivity is dominated by unimolecular (SN1/E1) pathways, with solvolysis kinetics extensively quantified in both protic and aprotic solvent systems [2]. Thermodynamic data, including enthalpies of vaporization and heat capacities, have been experimentally determined and are archived in authoritative repositories [1].

Why Generic Substitution Fails for 1-Chloro-1-methylcyclopentane: Ring-Size Dependent Reactivity and Tertiary Alkyl Chloride Specificity


Substituting 1-chloro-1-methylcyclopentane with a generic tertiary alkyl chloride or a different ring-size analog is not a performance-neutral decision. The compound's reactivity is dictated by a combination of ring strain (I-strain) and the unique carbocation stability of the five-membered ring, which cannot be replicated by its six-membered (cyclohexyl) or open-chain counterparts [1]. Experimental data demonstrate that solvolytic rate constants for the cyclopentyl derivative differ by orders of magnitude from its cyclohexyl and cyclobutyl analogs, confirming that procurement decisions must be based on ring-size-specific quantitative metrics rather than functional group assumptions [1].

Quantitative Differentiation of 1-Chloro-1-methylcyclopentane: Solvolytic Reactivity, Heterolysis Kinetics, and Synthetic Utility


Solvolysis Rate of 1-Chloro-1-methylcyclopentane vs. Cyclohexyl and Cyclobutyl Analogs in 80% Aqueous Ethanol

The rate of solvolysis for 1-chloro-1-methylcyclopentane in 80% aqueous ethanol at 25°C is 1.32 hr⁻¹. This is 125 times faster than the corresponding six-membered ring analog (1-chloro-1-methylcyclohexane, k1 25°C = 0.0106 hr⁻¹) and approximately 590 times faster than the four-membered ring analog (1-chloro-1-methylcyclobutane, k1 25°C = 0.00224 hr⁻¹) [1]. The dramatic variation underscores the critical role of ring size in dictating reactivity, with the cyclopentyl system exhibiting an optimal balance between ground-state strain and transition-state stabilization.

Solvolysis kinetics Ring strain (I-strain) Tertiary alkyl halide reactivity

Solvent-Dependent Heterolysis Kinetics of 1-Chloro-1-methylcyclopentane vs. tert-Butyl Chloride

The kinetics of heterolysis for 1-chloro-1-methylcyclopentane have been systematically studied across 14 solvents (including MeOH, BuOH, i-PrOH, t-BuOH, MeCN, PhCN, acetone, and 1,2-dichloroethane) at 25-50°C using the verdazyl method [1]. While numerical rate constants for each solvent are available in the primary source, comparative analysis with tert-butyl chloride (t-BuCl) under identical conditions reveals distinct solvation sensitivities. The log k25 values for heterolysis of the cyclopentyl chloride differ from those of t-BuCl, indicating that the cyclic structure alters the balance between nucleophilic solvent assistance and ionization [2].

Heterolysis kinetics Solvent effects Verdazyl method

Enthalpy of Vaporization (ΔvapH) of 1-Chloro-1-methylcyclopentane: Calorimetrically Determined Value

The enthalpy of vaporization (ΔvapH) for 1-chloro-1-methylcyclopentane has been experimentally determined as 39.7 ± 0.1 kJ/mol at 297 K via calorimetric methods [1]. This value serves as a fundamental physical constant essential for process engineering calculations, distillation design, and thermodynamic modeling. While comparative data for direct analogs are not consolidated in a single reference, this measurement provides a baseline for evaluating the compound's volatility relative to other tertiary alkyl chlorides.

Thermodynamics Enthalpy of vaporization Calorimetry

Synthetic Utility: Reductive Deuteration to Methylcyclopentane-1-d1 in 70% Yield

1-Chloro-1-methylcyclopentane undergoes reductive deuteration with deuterotributylstannane in the absence of solvent to afford methylcyclopentane-1-d1 in 70% yield, with only 0.7-3.5% of byproducts [1]. This reaction leverages the tertiary chloride's propensity for radical-mediated pathways and provides a direct route to a deuterium-labeled cyclopentane derivative.

Deuteration Isotope labeling Radical reduction

High-Value Application Scenarios for 1-Chloro-1-methylcyclopentane (CAS 6196-85-6) Based on Quantified Performance Metrics


Mechanistic Probe for SN1 Solvolysis and I-Strain Studies

The exceptionally high solvolysis rate of 1-chloro-1-methylcyclopentane (k1 25°C = 1.32 hr⁻¹ in 80% EtOH) relative to its cyclohexyl analog (0.0106 hr⁻¹) makes it an ideal substrate for investigating I-strain and carbocation stability in alicyclic systems [1]. Researchers studying ring-size effects or transition-state stabilization in nucleophilic substitution reactions can leverage this compound as a benchmark to quantify structural influences on reactivity.

Solvent Effect Calibration in Heterolysis Studies

With heterolysis kinetics characterized across 14 solvents ranging from protic (MeOH, t-BuOH) to aprotic (MeCN, acetone, 1,2-dichloroethane), 1-chloro-1-methylcyclopentane serves as a validated probe for calibrating solvent ionizing power (Y scale) and for studying solvation effects on tertiary alkyl halide ionization [1]. Its cyclic structure provides a defined steric and electronic environment distinct from open-chain tert-butyl chloride.

Process Engineering and Thermodynamic Modeling

The calorimetrically determined enthalpy of vaporization (ΔvapH = 39.7 ± 0.1 kJ/mol at 297 K) supports reliable design of distillation, evaporation, and heat-exchange processes involving this compound [1]. Procurement for pilot-scale or production-scale operations requires such validated thermophysical constants to ensure safe and efficient handling.

Isotopic Labeling Precursor for Deuterated Cyclopentanes

The established reductive deuteration of 1-chloro-1-methylcyclopentane to methylcyclopentane-1-d1 in 70% yield provides a synthetic entry point for preparing deuterium-labeled cyclopentane derivatives [1]. This application is particularly relevant for NMR spectroscopy, mass spectrometry internal standards, and metabolic tracing studies where isotopic labeling of the cyclopentane core is required.

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